molecular formula C7H13N B13219482 2-(Cyclopent-3-en-1-yl)ethan-1-amine

2-(Cyclopent-3-en-1-yl)ethan-1-amine

Cat. No.: B13219482
M. Wt: 111.18 g/mol
InChI Key: KECVNUNEGBLHFH-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-en-1-yl)ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclopentene ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclopent-3-en-1-yl derivatives with ethylamine under controlled conditions. One common method involves the use of cyclopent-3-en-1-yl bromide, which reacts with ethylamine in the presence of a base such as sodium hydroxide to yield the desired amine compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-(Cyclopent-3-en-1-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the cyclopentene ring may interact with hydrophobic regions of proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopent-1-en-1-yl)ethan-1-amine
  • 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

This compound is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-cyclopent-3-en-1-ylethanamine

InChI

InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1-2,7H,3-6,8H2

InChI Key

KECVNUNEGBLHFH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CCN

Origin of Product

United States

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